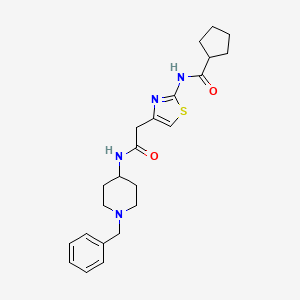
3-(3-溴苯基)-1-苯基-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, compounds like “3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Suzuki coupling, Miyaura borylation, or Ullman and Buchwald–Hartwig reactions . These reactions are commonly used in organic chemistry to create carbon-carbon and carbon-nitrogen bonds, which are key in the formation of complex organic molecules .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectroscopy, and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, bromophenyl groups can participate in various reactions, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .科学研究应用
光物理学研究
3-(4-溴苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛已被研究其光物理性质。X 射线衍射分析用于确定其结构,并在各种溶剂中检查其光物理行为。该化合物在不同的溶剂中显示出不同的发射光谱、消光系数和量子产率,突出了其在光物理应用中的潜力 (Singh 等人,2013)。
结构表征和合成
各种吡唑化合物,包括 3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛,已使用 X 射线单晶结构测定法合成和表征。这些研究对于了解此类化合物的分子结构和潜在化学应用至关重要 (Loh 等人,2013)。
抗菌活性
涉及杂芳基吡唑衍生物的研究,如 1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛,其与 3-(3-溴苯基)-1-苯基-1H-吡唑-4-甲醛具有相似的结构,已证明具有抗菌活性。这些化合物与壳聚糖反应形成席夫碱时,对不同的细菌和真菌表现出不同程度的生物活性,表明它们在抗菌应用中的潜力 (Hamed 等人,2020)。
超分子组装
对 5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛(一种相关化合物)的研究揭示了对其分子结构和超分子组装的见解。这项研究可为基于类似吡唑衍生物的材料和分子器件的开发提供有价值的信息 (Cuartas 等人,2017)。
晶体结构分析
3-(4-溴苯基)-1-苯基-1H-吡唑-4-甲醛的晶体结构已得到分析,揭示了其分子构象和分子间相互作用的详细信息。这些信息对于了解其化学行为和在材料科学中的潜在应用至关重要 (Prasath 等人,2011)。
非线性光学和分子对接
对 3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛的结构、光学性质和分子对接研究进行了研究。发现该化合物由于其高超极化率而具有非线性光学潜力,并且还被认为具有磷酸二酯酶抑制活性 (Mary 等人,2015)。
作用机制
Target of Action
Similar compounds like emrusolmin (also known as anle138b) have been found to targetTau proteins and alpha-synuclein . These proteins play crucial roles in neurodegenerative disorders such as Parkinson’s Disease and Multiple System Atrophy .
Mode of Action
Emrusolmin, a similar compound, has been shown to inhibit the oligomerization of alpha-synuclein and prion proteins . This suggests that 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde might interact with its targets in a similar manner, potentially inhibiting protein aggregation and neurodegeneration.
Biochemical Pathways
Compounds like emrusolmin that target tau and alpha-synuclein proteins are known to affect pathways related toprotein aggregation and neurodegeneration .
Pharmacokinetics
Similar compounds like emrusolmin are known to be orally bioavailable and brain-penetrant , suggesting that 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde might have similar properties.
Result of Action
Compounds like emrusolmin that inhibit protein aggregation have been shown to reduce pathogenic protein accumulation, neurodegeneration, and improve survival in mouse models of alpha-synuclein and prion disease .
Action Environment
The suzuki–miyaura coupling reaction, which might be involved in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be relatively stable and its action might be tolerant to various environmental conditions.
安全和危害
未来方向
属性
IUPAC Name |
3-(3-bromophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBYBZEIGTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
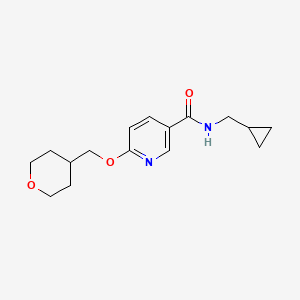
![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)
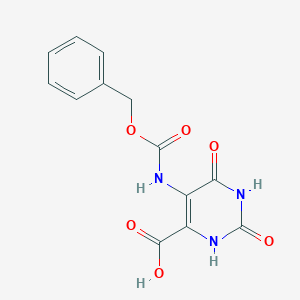
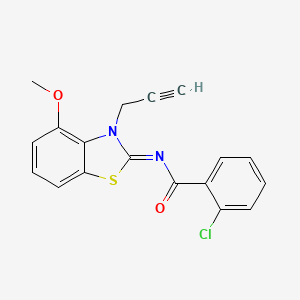
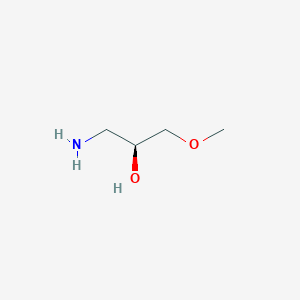




![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)
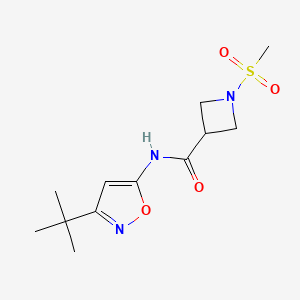
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)
![2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide](/img/structure/B3019968.png)
